molecular formula C9H11N3 B3356890 (1-Methylpiperidin-4-ylidene)malononitrile CAS No. 6945-39-7

(1-Methylpiperidin-4-ylidene)malononitrile

Cat. No. B3356890
CAS RN: 6945-39-7
M. Wt: 161.2 g/mol
InChI Key: XPIBLKDWWLFHLD-UHFFFAOYSA-N
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Description

“(1-Methylpiperidin-4-ylidene)malononitrile” is a compound containing a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . Piperidines are often used as building blocks in the synthesis of more complex molecules .

Scientific Research Applications

Synthesis and Material Development

1-Methylpiperidin-4-one and its sulfur and oxygen analogues have been studied for their potential in the synthesis of novel organic compounds. In a study, they were used in pseudo four-component reactions with malononitrile and various aldehydes, resulting in the efficient formation of ortho-aminocarbonitrile products. These reactions were facilitated by ultrasonic irradiation and the use of pyrrolidine. This process signifies the potential of 1-Methylpiperidin-4-ylidene)malononitrile in synthesizing complex organic molecules efficiently (Mojtahedi et al., 2016).

Chromophores and Optical Properties

New derivatives of (1-Methylpiperidin-4-ylidene)malononitrile have been synthesized, exploring their use in chromophores. These derivatives exhibited significant optical properties and solvatochromism in various solvents. This research highlights the potential of (1-Methylpiperidin-4-ylidene)malononitrile in the development of new materials with unique optical properties (Levchenko et al., 2019).

Luminescence and Fluorescence Studies

The luminescence properties of TCNQ adducts, which include compounds related to (1-Methylpiperidin-4-ylidene)malononitrile, have been studied in different environments like alcohol solutions, crystals, and polymer films. These studies provide insights into the fluorescence quantum yields and Stokes' shifts of these compounds, indicating potential applications in materials science (Bloor et al., 2001).

Safety And Hazards

The safety and hazards of a compound depend on its structure and how it’s used. For example, many piperidine derivatives are safe when used as directed in pharmaceutical applications, but can be harmful or toxic in large amounts or when misused .

Future Directions

The future directions for research on “(1-Methylpiperidin-4-ylidene)malononitrile” would likely depend on its properties and potential applications. For example, if it has promising biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-4-2-8(3-5-12)9(6-10)7-11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIBLKDWWLFHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C(C#N)C#N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989337
Record name (1-Methylpiperidin-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpiperidin-4-ylidene)malononitrile

CAS RN

6945-39-7
Record name NSC51129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Methylpiperidin-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Yuan - 2005 - University of Florida
Number of citations: 0

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